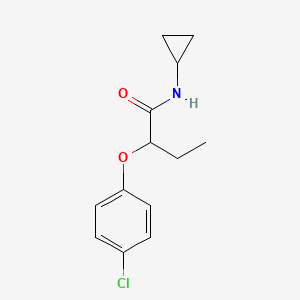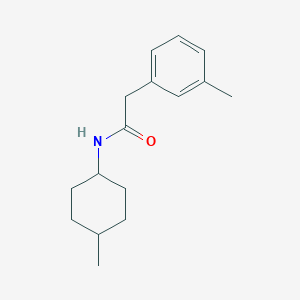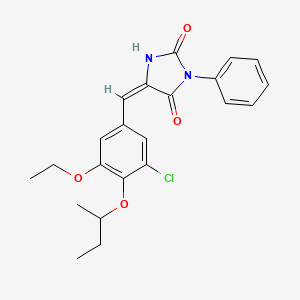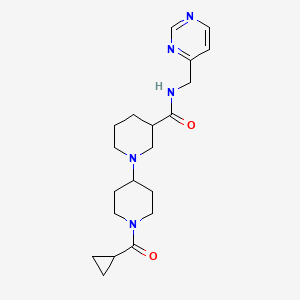
2-(4-chlorophenoxy)-N-cyclopropylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-cyclopropylbutanamide, also known as CPP-115, is a compound that has been extensively studied for its potential use in the treatment of various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a key role in the regulation of GABA levels in the brain.
Wirkmechanismus
2-(4-chlorophenoxy)-N-cyclopropylbutanamide is a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce seizures. Additionally, increased GABA levels have been shown to decrease drug-seeking behavior and have anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizures. Additionally, increased GABA levels have been shown to decrease drug-seeking behavior and have anxiolytic effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-cyclopropylbutanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise manipulation of GABA levels in the brain. Additionally, this compound has a favorable pharmacokinetic profile, making it suitable for use in animal models. However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the high potency of this compound may lead to off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-cyclopropylbutanamide. One area of interest is the potential use of this compound in the treatment of epilepsy. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with epilepsy. Another area of interest is the potential use of this compound in the treatment of addiction. Animal studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with addiction. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential for use in other neurological disorders.
Synthesemethoden
2-(4-chlorophenoxy)-N-cyclopropylbutanamide can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with cyclopropylcarbonyl chloride, followed by the reaction of the resulting intermediate with N,N-dimethylbutyramide. The final product is obtained after purification using chromatography techniques. The synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-cyclopropylbutanamide has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizures. This compound has also been shown to decrease drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopropylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-12(13(16)15-10-5-6-10)17-11-7-3-9(14)4-8-11/h3-4,7-8,10,12H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKBKEXGCJZEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-4-[2-(trifluoromethyl)morpholin-4-yl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5413983.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5413990.png)
![N'-benzyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]sulfamide](/img/structure/B5413991.png)
![4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5413999.png)
![2-ethyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5414011.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5414017.png)
![4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5414025.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-phenyl-1H-imidazole-5-carboxamide](/img/structure/B5414032.png)
![3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B5414037.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5414043.png)



![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5414093.png)